
1-(2,5-difluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17F2NO3S2 and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proton-Donating Abilities and Structure
Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide explored its structure and proton-donating ability, finding that it exists in two conformers and forms cyclic dimers in solution. This study highlights the potential of sulfonamides in forming specific molecular structures with hydrogen bonding, suggesting applications in molecular design and pharmaceutical research (Oznobikhina et al., 2009).
Chemoselective N-Acylation Reagents
A study developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents with good chemoselectivity. This indicates the relevance of such compounds in synthetic chemistry, particularly in the development of selective acylation methods (Kondo et al., 2000).
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have been constructed for luminescent sensing and environmental applications. These MOFs exhibit sensitivity to various environmental contaminants, highlighting the utility of sulfonamide derivatives in creating materials for detection and removal of pollutants (Zhao et al., 2017).
Molecular Conformations and Hydrogen Bonding
Another study on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, compounds related by structure and function, demonstrates the importance of molecular conformations and hydrogen bonding in pharmaceutical and chemical research. This information can guide the development of new drugs and materials with desired properties (Sagar et al., 2017).
Synthesis and Applications in Light-Emitting Devices
Tetraphenylmethane-based molecular materials have been synthesized for use in light-emitting devices, underscoring the potential of sulfonamide derivatives in electronics and photonics. These compounds offer pathways to high-performance materials for technological applications (Yeh et al., 2001).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S2/c17-13-3-4-14(18)12(10-13)11-24(20,21)19-16(5-7-22-8-6-16)15-2-1-9-23-15/h1-4,9-10,19H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLREQTVPCTXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

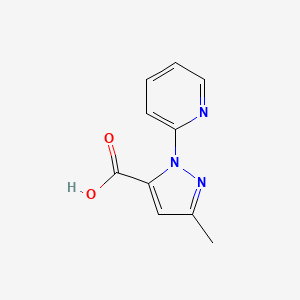
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2737510.png)
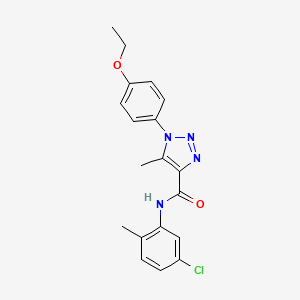
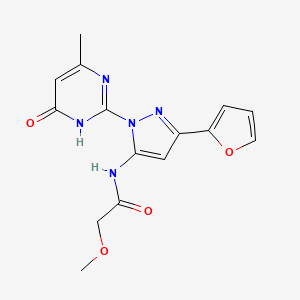
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2737513.png)
![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)
![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)
![Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate](/img/structure/B2737517.png)
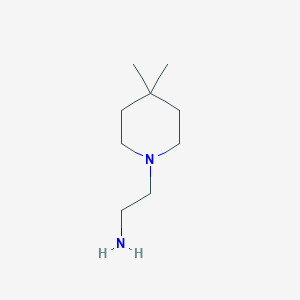
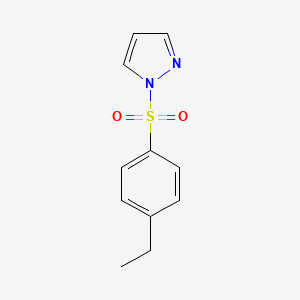
![1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2737526.png)
![(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)

